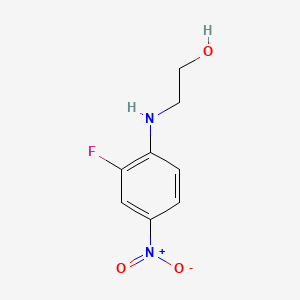

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQBBENWEBUOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651871 | |

| Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509151-97-7 | |

| Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro N 2 Hydroxyethyl 4 Nitroaniline

Strategic Precursor Selection and Design for Targeted Synthesis

The successful synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline hinges on the careful selection of appropriate starting materials. The design of the synthetic route is dictated by the chemical reactivity of the chosen precursors and their ability to undergo the desired transformation under controlled conditions.

2-Fluoro-4-nitroaniline (B181687) serves as a key precursor in the synthesis of the target compound. The rationale for its selection is based on the electronic activation provided by the nitro group and the excellent leaving group ability of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a strong electron-withdrawing group, significantly acidifies the N-H protons of the aniline (B41778), facilitating its deprotonation and subsequent reaction. Furthermore, the presence of the fluorine atom ortho to the amino group and para to the nitro group makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.

The physical and chemical properties of 2-fluoro-4-nitroaniline are well-documented, ensuring its suitability for laboratory and potential industrial-scale synthesis.

Table 1: Properties of 2-Fluoro-4-nitroaniline

| Property | Value |

|---|---|

| CAS Number | 369-35-7 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| Appearance | Solid |

| Melting Point | 122-130 °C |

This data is compiled from available chemical supplier information.

2-Hydroxyethylamine, commonly known as ethanolamine, is the nucleophile of choice for introducing the N-(2-hydroxyethyl) moiety onto the aromatic ring. Its primary amine group is a potent nucleophile, capable of attacking the electron-deficient carbon atom of 2-fluoro-4-nitroaniline. The presence of the hydroxyl group in ethanolamine is a key feature that is incorporated into the final product, contributing to its chemical properties.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Amine Introduction

The core chemical transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective for the substitution of halides on activated aromatic rings.

The SNAr reaction between 2-fluoro-4-nitroaniline and ethanolamine proceeds through a well-established two-step addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the ethanolamine on the carbon atom bearing the fluorine atom. This attack is facilitated by the strong electron-withdrawing effect of the para-nitro group, which delocalizes the negative charge of the intermediate.

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, and the presence of a base. While specific optimization data for the synthesis of this compound is not extensively published, analogous reactions provide a strong basis for the selection of optimal conditions. google.com

For instance, the reaction of 4-fluoro-3-nitroaniline with ethanolamine is effectively carried out at elevated temperatures, typically around 100°C, in an aqueous medium. google.com The presence of an alkali metal hydroxide, such as sodium hydroxide, is crucial to act as a base. google.com The base serves to deprotonate the ethanolamine, increasing its nucleophilicity, and also to neutralize the hydrogen fluoride that is formed as a byproduct. The pH of the reaction mixture is often maintained in the range of 8.5 to 9.5 to ensure optimal reaction rates. google.com

While the reaction can proceed without a specific catalyst, the use of a base is essential for promoting the reaction. The screening of different bases and solvents can be performed to fine-tune the reaction for higher yields and purity.

Table 2: Typical Parameters for Optimization of SNAr Reaction

| Parameter | Range/Options | Rationale |

|---|---|---|

| Temperature | Room Temperature - 120°C | Higher temperatures generally increase the reaction rate. |

| Solvent | Water, Alcohols, DMF, DMSO | Solvent polarity can influence the stability of the Meisenheimer complex and the solubility of reactants. |

| Base | NaOH, KOH, K₂CO₃, Et₃N | A base is required to deprotonate the nucleophile and neutralize the acidic byproduct. |

| Reactant Ratio | 1:1 to 1:1.8 (Aromatic:Amine) | An excess of the amine can drive the reaction to completion. |

Alternative Synthetic Routes and Derivatization Strategies

While the direct SNAr reaction is the most straightforward approach for the synthesis of this compound, alternative synthetic strategies could be envisioned. One such approach could involve the initial N-alkylation of 2-fluoro-4-nitroaniline with a protected 2-haloethanol, followed by deprotection. This multi-step process might offer advantages in terms of controlling side reactions but would be less atom-economical.

Another potential route could involve the nitration of a pre-formed N-(2-hydroxyethyl)-2-fluoroaniline. However, this approach would likely suffer from poor regioselectivity, leading to a mixture of isomers that would require challenging purification.

Once synthesized, this compound possesses two reactive functional groups, the secondary amine and the primary alcohol, which can be further modified. The hydroxyl group can undergo esterification or etherification reactions. The secondary amine can be acylated or undergo further alkylation. These derivatization reactions would allow for the synthesis of a library of related compounds with potentially different properties.

Nitro Group Reduction and Subsequent Functionalization

One plausible, albeit multi-step, pathway to this compound involves the selective reduction of a dinitro precursor, followed by the introduction of the hydroxyethyl (B10761427) moiety. This strategy hinges on the ability to differentiate between two nitro groups on an aromatic ring, a common challenge in organic synthesis.

A hypothetical synthetic scheme illustrating this approach is outlined below:

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

| 1 | Selective Nitro Group Reduction | 1-Fluoro-2,4-dinitrobenzene | e.g., Sodium sulfide (Na2S) or catalytic hydrogenation | 3-Fluoro-4-nitroaniline |

| 2 | N-alkylation | 3-Fluoro-4-nitroaniline | 2-Chloroethanol (B45725) or Ethylene (B1197577) oxide | This compound |

The initial step requires the selective reduction of one of the two nitro groups of 1-fluoro-2,4-dinitrobenzene. Reagents such as sodium sulfide are known to selectively reduce one nitro group in the presence of another. Catalytic hydrogenation can also be employed, though careful control of reaction conditions is necessary to avoid the reduction of both nitro groups.

The subsequent functionalization of the resulting 3-fluoro-4-nitroaniline involves an N-alkylation reaction to introduce the 2-hydroxyethyl group. This can be achieved by reacting the aniline with 2-chloroethanol in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, ring-opening of ethylene oxide with the aniline can also yield the desired product. The choice of alkylating agent and reaction conditions can influence the yield and purity of the final product. Challenges in this step may include competing O-alkylation or dialkylation of the amine.

Sequential Halogen-Nitro-Amine Manipulation

A more direct approach to the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide.

In this synthetic route, a difluoro-nitro-aromatic compound serves as the starting material, which reacts with ethanolamine to yield the target molecule. A likely precursor for this reaction is 1,2-difluoro-4-nitrobenzene. The fluorine atom positioned ortho to the nitro group is more activated towards nucleophilic substitution than the fluorine atom in the meta position.

A representative reaction scheme is detailed in the table below:

| Starting Material | Nucleophile | Solvent | Conditions | Product |

| 1,2-Difluoro-4-nitrobenzene | Ethanolamine | e.g., Ethanol, DMSO | Heat, presence of a base (e.g., K2CO3) | This compound |

This one-pot reaction is often efficient and is a common strategy for the synthesis of N-substituted anilines. tandfonline.com The reaction is typically carried out by heating the fluorinated nitroaromatic compound with an excess of the amine, which can also serve as the solvent in some cases. The addition of a base may be required to scavenge the hydrofluoric acid formed during the reaction. The efficiency of this SNAr reaction is a testament to the strong activating effect of the nitro group on the aromatic ring. vapourtec.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, these analyses would provide key insights into the vibrational modes of its constituent parts.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Based on data from analogous compounds, the following table presents the expected characteristic infrared absorption frequencies.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| N-O (Nitro) | Asymmetric Stretching | 1500-1550 |

| N-O (Nitro) | Symmetric Stretching | 1300-1350 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Aromatic) | Stretching | 1250-1350 |

| C-O (Alcohol) | Stretching | 1000-1250 |

| C-F (Fluoro) | Stretching | 1000-1400 |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the nitro group. The table below outlines the anticipated FT-Raman shifts.

| Functional Group | Expected Vibrational Mode | Anticipated Raman Shift (cm⁻¹) |

| N-O (Nitro) | Symmetric Stretching | 1300-1350 |

| C=C (Aromatic) | Ring Breathing | ~1600 |

| C-N (Aromatic) | Stretching | 1250-1350 |

| C-F (Fluoro) | Stretching | 1000-1400 |

Correlation of Experimental and Computationally Derived Vibrational Frequencies

A comprehensive analysis would involve correlating the experimental FT-IR and FT-Raman data with vibrational frequencies calculated using computational methods like Density Functional Theory (DFT). This approach allows for a more precise assignment of the observed spectral bands to specific vibrational modes within the molecule. Such studies on related nitroaniline derivatives have demonstrated good agreement between experimental and scaled computational frequencies, aiding in the detailed structural and vibrational characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The expected chemical shifts and multiplicities are detailed in the table below.

| Proton | Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Ar-H | Aromatic Protons | 6.5-8.5 | Doublet, Doublet of doublets |

| N-H | Amine Proton | 4.0-6.0 | Broad singlet |

| O-H | Hydroxyl Proton | 2.0-5.0 | Singlet or Triplet |

| -CH₂- (adjacent to OH) | Methylene Protons | 3.5-4.0 | Triplet or Multiplet |

| -CH₂- (adjacent to N) | Methylene Protons | 3.0-3.5 | Triplet or Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The anticipated chemical shifts for the carbon atoms in this compound are presented in the following table.

| Carbon | Environment | Expected Chemical Shift (ppm) |

| C-NO₂ | Aromatic Carbon attached to Nitro | 140-150 |

| C-F | Aromatic Carbon attached to Fluorine | 150-165 (with C-F coupling) |

| C-N | Aromatic Carbon attached to Amine | 130-145 |

| Ar-C | Other Aromatic Carbons | 110-130 |

| -CH₂-OH | Methylene Carbon (hydroxyl) | 55-65 |

| -CH₂-N | Methylene Carbon (amine) | 40-50 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive analytical technique for the characterization of organofluorine compounds. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals with a wide chemical shift range, making it an invaluable tool for identifying the electronic environment of the fluorine atom within the this compound molecule. wikipedia.orghuji.ac.il

In the ¹⁹F NMR spectrum of this compound, a single resonance would be expected, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine atom is influenced by the electronic effects of the adjacent amino and nitro groups. The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, would both affect the electron density around the fluorine atom, leading to a characteristic chemical shift.

Furthermore, the signal for the fluorine atom would likely appear as a multiplet due to spin-spin coupling with the neighboring aromatic protons. This coupling provides crucial information about the substitution pattern on the benzene (B151609) ring.

Expected ¹⁹F NMR Data:

| Parameter | Expected Value |

| Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) |

| Multiplicity | Doublet of doublets |

| Coupling Constants (J) | J(F-H)ortho ≈ 7-10 Hz, J(F-H)meta ≈ 4-7 Hz |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is critical for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass. For the target molecule with the chemical formula C₈H₉FN₂O₃, the expected monoisotopic mass can be calculated with high precision.

Predicted High-Resolution Mass Spectrometry Data:

| Ion Species | Calculated m/z |

| [M+H]⁺ | 201.0670 |

| [M+Na]⁺ | 223.0489 |

| [M-H]⁻ | 199.0514 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a selected precursor ion. colorado.edu By isolating the molecular ion of this compound and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This pattern provides valuable insights into the compound's structure by revealing the stable fragments that are formed.

Expected fragmentation pathways for this compound would likely involve the loss of the hydroxyethyl (B10761427) group, the nitro group, and potentially other characteristic cleavages of the aromatic ring and its substituents. The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺:

| Precursor Ion (m/z) | Fragment Ions (m/z) | Probable Neutral Loss |

| 201.0670 | 155.0408 | C₂H₄O (ethylene oxide) |

| 201.0670 | 171.0564 | CH₂O (formaldehyde) |

| 201.0670 | 154.0329 | NO₂ (nitrogen dioxide) |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. masterorganicchemistry.commsu.edu This technique is particularly useful for characterizing compounds with chromophores, which are parts of a molecule that absorb light.

The this compound molecule contains a nitrated aromatic system, which acts as a strong chromophore. The presence of the nitro group in conjugation with the benzene ring and the amino group leads to characteristic electronic transitions, primarily π → π* and n → π* transitions. These transitions result in strong absorption bands in the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound. For nitroaniline derivatives, these absorptions are typically in the near-UV and visible regions. upi.eduutoronto.ca

Anticipated UV-Vis Absorption Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |

| Ethanol | ~380-420 | ~10,000-15,000 | π → π |

| Ethanol | ~240-260 | ~5,000-8,000 | π → π |

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. utoronto.ca By recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, ethanol, water), it is possible to observe shifts in the λmax.

For a molecule like this compound, which possesses a significant dipole moment due to the electron-withdrawing nitro group and the electron-donating amino group, a bathochromic (red) shift in the λmax of the π → π* transition is expected with increasing solvent polarity. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. This solvatochromic behavior provides further evidence for the electronic structure of the molecule.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules by approximating the complex N-electron wavefunction with the simpler 3D electron density.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a molecule like 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, which has rotatable bonds in its hydroxyethyl (B10761427) side chain, conformational analysis is crucial to identify the global minimum on the potential energy surface.

Theoretical studies on similar nitroaniline derivatives, such as 2,6-difluoro-4-nitroaniline (B181332) and 2-fluoro-5-nitroaniline, reveal that the aromatic ring tends to maintain a planar structure. researchgate.netresearchgate.net The presence of a nitro group and a fluorine atom on the benzene (B151609) ring influences the bond lengths and angles due to their electron-withdrawing nature. The geometry is typically optimized using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). A key structural feature in related molecules is the formation of intramolecular hydrogen bonds, for instance, between an amine hydrogen and an adjacent fluorine atom or a nitro-group oxygen, which enhances molecular stability and planarity. researchgate.netresearchgate.netscispace.com The final optimized structure represents the molecule's most energetically favorable conformation.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Nitroaniline Derivative Core Structure Based on DFT Calculations. Note: These values are illustrative, based on published data for structurally similar compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-NO₂ | 1.45 | C-C-N | 121.0 |

| C-F | 1.35 | C-C-F | 119.5 |

| C-NH | 1.38 | C-N-H | 118.0 |

| N-O (Nitro) | 1.23 | O-N-O | 124.0 |

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro (NO₂) group. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily polarized and implies higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer from the donor portion to the acceptor portion is a defining characteristic of push-pull nitroaromatic systems.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters Calculated via DFT. Note: Values are representative examples based on studies of similar nitroaniline compounds. thaiscience.inforesearchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.58 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 4.13 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The map displays the charge distribution on the molecular surface, with different colors indicating varying electrostatic potentials.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and the stabilizing effects of orbital interactions within a molecule. wikipedia.orgwisc.edu It examines donor-acceptor interactions by evaluating the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, significant intramolecular hyperconjugative interactions are expected. A primary interaction would involve the delocalization of lone pair electrons from the nitrogen atom of the amino group (n(N)) to the antibonding π* orbitals of the adjacent C-C bonds in the ring and the nitro group (π(C-C) and π(N-O)). nih.gov These n → π* interactions contribute significantly to the stability of the molecule and are responsible for the charge transfer character. Furthermore, NBO analysis can quantify the strength of potential intermolecular hydrogen bonds, such as those involving the hydroxyl (O-H) and amino (N-H) groups, which are crucial for understanding the molecule's behavior in condensed phases. researchgate.netnih.gov

Table 3: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) from NBO Analysis. Note: These interactions are based on typical findings for similar molecules. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π* (C-C)ring | ~20-50 |

| LP (N) | π* (N-O)nitro | ~5-15 |

| LP (O)nitro | π* (C-N) | ~15-30 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states and to predict electronic absorption spectra.

TD-DFT calculations can predict the vertical excitation energies, oscillator strengths (f), and corresponding wavelengths of maximum absorption (λmax) that constitute a theoretical UV-Vis spectrum. researchgate.net For nitroaniline derivatives, the absorption spectra are typically characterized by intense bands in the UV and visible regions. researchgate.netresearchgate.net

The primary electronic transitions are of the π → π* and n → π* type. The most significant absorption band at the longest wavelength is generally attributed to the electronic transition from the HOMO to the LUMO. This transition corresponds to the intramolecular charge transfer (ICT) from the electron-donating amino-phenyl group to the electron-accepting nitro group. The solvent environment can influence the position of this absorption band, a phenomenon known as solvatochromism. TD-DFT calculations can simulate this effect by using solvent models like the Polarizable Continuum Model (PCM).

Table 4: Representative TD-DFT Calculated Electronic Transitions. Note: Data is illustrative, based on typical results for related nitroaromatic compounds. researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~380-420 | > 0.5 | HOMO → LUMO (π → π) |

| ~290-330 | > 0.2 | HOMO-1 → LUMO (π → π) |

| ~240-270 | > 0.1 | HOMO → LUMO+1 (π → π*) |

Investigation of Electron Transitions and Excited State Character

No studies detailing the electron transitions or the nature of the excited states for this compound using methods like Time-Dependent Density Functional Theory (TD-DFT) were found. Such investigations would typically characterize the HOMO-LUMO gap and describe intramolecular charge transfer (ICT) phenomena, particularly the push-pull effect between the electron-donating amino group and the electron-withdrawing nitro group, as has been done for simpler molecules like p-nitroaniline. chemrxiv.orgfrontiersin.org

Molecular Dynamics (MD) Simulations

Information regarding the intermolecular interactions and aggregation behavior of this compound in condensed phases is not present in the surveyed literature. This analysis would typically involve simulations to predict how molecules pack in a solid state or aggregate in solution, driven by forces such as hydrogen bonding and π–π stacking. Studies on other nitroaniline derivatives have highlighted the importance of such interactions. researchgate.net

Simulation of Spectroscopic Data

No computational studies predicting the vibrational frequencies and intensities for the infrared (IR) or Raman spectra of this compound were identified. This type of analysis, often performed using DFT methods, helps in the assignment of experimental spectral bands to specific molecular vibrations.

There are no published computational predictions for the ¹H, ¹³C, or ¹⁹F NMR chemical shifts of this compound. Predicting NMR shifts requires quantum mechanical calculations that are highly sensitive to the molecular geometry and electronic environment, and such data is not available for this specific compound.

Crystallographic Studies and Intermolecular Interaction Analysis

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is available.

Information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice is not available.

A detailed description and tabulation of hydrogen bonding interactions cannot be provided without crystallographic data.

An analysis of potential π-π stacking or other non-covalent interactions is not possible without the experimentally determined crystal structure.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis, which is contingent on having a CIF file from single-crystal X-ray diffraction, could not be performed.

Influence of Substituent Effects on Crystal Structure and Supramolecular Assembly

A comparative analysis of the substituent effects on the crystal structure cannot be conducted without the foundational crystal structure data of the title compound.

Polymorphism and Solid-State Properties: Structural Diversity and Stability

There is no information in the scientific literature regarding the existence of polymorphs for this compound.

To provide the requested detailed article, the prerequisite would be the synthesis of single crystals of this compound and their analysis using single-crystal X-ray diffraction.

Chemical Reactivity and Mechanistic Pathways

Investigations into Nucleophilic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of the fluoro and nitro substituents. The SNAr mechanism is a two-step process involving the initial addition of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.orglibretexts.org

Reactivity of the Fluoro Substituent towards Nucleophiles

In the context of SNAr reactions, the fluoro substituent is an excellent leaving group. This is somewhat counterintuitive when compared to SN2 reactions where iodide is the best leaving group among halogens. The reactivity order in activated SNAr reactions is often F > Cl > Br > I. nih.govrsc.org This "element effect" can be attributed to several factors. The high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to nucleophilic attack. nih.gov The attack of the nucleophile is the rate-determining step in this mechanism. nih.gov

The enhanced reactivity of fluoro compounds in activated SNAr reactions is also explained by the stability of the intermediate Meisenheimer complex. wikipedia.org The strong inductive effect of the fluorine atom helps to stabilize the negative charge developed in the ring during the formation of this intermediate.

Role of the Nitro Group as an Electron-Withdrawing Activating Group

The presence of a nitro group, particularly in the para position to the leaving group, is crucial for the activation of the aromatic ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect and the resonance effect. makingmolecules.commasterorganicchemistry.com

This electron-withdrawing nature significantly stabilizes the negatively charged Meisenheimer complex formed during the reaction. wikipedia.orgchemistrysteps.com The negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance, which greatly lowers the activation energy of the reaction. wikipedia.org This stabilization is only effective when the nitro group is in the ortho or para position relative to the leaving group, as direct resonance delocalization is not possible from the meta position. chemistrysteps.com

| Factor | Influence on Reactivity | Reason |

|---|---|---|

| Leaving Group (Halogen) | F > Cl ≈ Br > I | The highly electronegative fluorine atom makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack. nih.gov |

| Position of Nitro Group | Ortho/Para >> Meta | Allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. chemistrysteps.com |

| Solvent | Aprotic solvents can alter the rate-determining step. | Lack of hydrogen bonding in aprotic solvents can slow the departure of the halide leaving group. nih.gov |

Electrophilic Aromatic Substitution Potentials of the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are generally unfavorable. The aromatic ring is strongly deactivated by the presence of two electron-withdrawing groups: the nitro group (-NO₂) and, to a lesser extent, the N-substituted amino group under acidic conditions. makingmolecules.comgalaxy.aiquora.com

The nitro group is a powerful deactivating group due to its strong resonance and inductive electron withdrawal, which reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comwikipedia.org The N-alkylamino group is typically an activating group, but in the strongly acidic conditions often required for EAS (like nitration or sulfonation), the nitrogen atom is protonated to form an anilinium ion. This protonated group becomes a strong deactivating, meta-directing group. masterorganicchemistry.com

Therefore, the cumulative deactivating effect of these groups makes electrophilic substitution reactions on this molecule difficult, requiring harsh reaction conditions. makingmolecules.com If a reaction were to occur, the substitution would likely be directed to the meta position relative to the nitro group.

Redox Chemistry: Characterization of Nitro Group Reduction and Amine Oxidation Pathways

The redox chemistry of this compound is characterized by the reduction of the nitro group and the oxidation of the N-substituted aniline moiety.

Nitro Group Reduction: The aromatic nitro group can be readily reduced to a primary amine. This transformation is a cornerstone of synthetic organic chemistry. A wide variety of reagents can accomplish this, offering a high degree of chemoselectivity, which is crucial for molecules with multiple functional groups. organic-chemistry.orgjsynthchem.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com Raney nickel is often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (like acetic acid or hydrochloric acid) provide mild and selective reduction conditions. organic-chemistry.orgcommonorganicchemistry.com

Sulfide Reagents: Sodium sulfide (Na₂S) can be used for selective reduction, sometimes allowing for the reduction of one nitro group in the presence of another. commonorganicchemistry.com

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient but can also reduce other functional groups (e.g., alkenes) and cause dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Reflux | Classic, mild, and often used in industrial processes. commonorganicchemistry.com |

| SnCl₂ / HCl | Room temperature or gentle heating | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, ethanol | A newer method offering selective reduction. jsynthchem.com |

Amine Oxidation Pathways: The N-substituted aniline portion of the molecule is susceptible to oxidation. The electrochemical oxidation of anilines can proceed through the formation of a cation radical intermediate. Depending on the reaction conditions and the substituents present on the ring, this can lead to a variety of products, including coupling products like benzidine or diphenylamine derivatives. datapdf.com The initial oxidation typically occurs at the nitrogen atom. Chemical oxidation, for instance with agents like potassium permanganate, can lead to products such as nitrobenzene or benzoquinones. The oxidation of N-alkylanilines can also result in N-dealkylation. nih.gov

Derivatization Reactions of Hydroxyl and Amine Functional Groups

The N-(2-hydroxyethyl) side chain offers two reactive sites for further functionalization: the secondary amine and the primary hydroxyl group.

Acylation and Alkylation of the N-(2-hydroxyethyl) Moiety

Acylation: The secondary amine of the aniline moiety can be acylated using reagents like acetic anhydride or acetyl chloride. libretexts.orgyoutube.com This reaction converts the amine into an amide. Acylation is often used as a protective strategy to reduce the activating effect of the amino group during electrophilic aromatic substitution reactions. pearson.com The hydroxyl group on the side chain can also undergo acylation to form an ester, though the amine is generally more nucleophilic and would likely react preferentially under neutral or basic conditions.

Alkylation: The nitrogen atom can be further alkylated. However, direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products. tandfonline.comfigshare.com The hydroxyl group can also be alkylated to form an ether, typically under basic conditions using an alkyl halide. The synthesis of N-(2-hydroxyethyl)anilines can be achieved through the selective alkylation of anilines with 2-chloroethanol (B45725), sometimes even in water without a catalyst. tandfonline.comtandfonline.com

Reactions Involving the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound represents a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as esterification and etherification. While specific literature detailing the reactions of this particular compound is limited, the reactivity of the hydroxyl group can be inferred from the well-established chemistry of N-(2-hydroxyethyl)anilines and other similar aromatic compounds.

Esterification:

The conversion of the terminal hydroxyl group to an ester is a common synthetic transformation. This can be achieved through various standard esterification protocols. One general and effective method involves the reaction of the N-(2-hydroxyethyl)aniline derivative with a carboxylic acid in the presence of a coupling agent and a base. For instance, the reaction with a carboxylic acid, facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), would yield the corresponding ester. This method is widely used for the synthesis of various esters under mild conditions.

Another approach is the reaction with an acid chloride or acid anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. This method is often efficient for forming esters from primary alcohols.

A summary of potential esterification reactions is presented in the table below.

| Reactant | Reagent/Catalyst | Product |

| Carboxylic Acid | DCC/DMAP | Ester |

| Acid Chloride | Pyridine or Triethylamine | Ester |

| Acid Anhydride | Pyridine or Triethylamine | Ester |

Etherification:

The formation of an ether from the terminal hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether.

A general representation of the Williamson ether synthesis is shown below:

Deprotonation: this compound + NaH → Sodium alkoxide intermediate

Nucleophilic Attack: Sodium alkoxide intermediate + Alkyl halide → Ether derivative

The efficiency of the Williamson ether synthesis is typically high for primary alkyl halides.

The table below summarizes a potential etherification reaction.

| Reactant | Reagent/Catalyst | Product |

| Alkyl Halide | Sodium Hydride (NaH) | Ether |

It is important to note that the electronic nature of the 2-fluoro-4-nitrophenyl group, being electron-withdrawing, may influence the reactivity of the terminal hydroxyl group. However, the fundamental principles of esterification and etherification are expected to apply to this compound, allowing for the synthesis of a diverse range of derivatives for various research applications.

Organic Chemistry Applications and Functionalization Potential

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline has been identified as a key intermediate in the synthesis of various organic compounds, most notably in the creation of heterocyclic structures with potential biological activity. cymitquimica.comIts utility stems from the presence of multiple reactive sites that can be selectively targeted to build more complex molecular frameworks.

This compound is a valuable precursor for the synthesis of substituted anilines and, more significantly, for heterocyclic compounds such as oxazolidinones. cymitquimica.comOxazolidinones are a critical class of antibiotics known for their efficacy against multidrug-resistant bacteria. The general synthetic route to these heterocyclic systems involves the cyclization of the N-(2-hydroxyethyl)amino group. This transformation is typically achieved by reacting the precursor with a cyclizing agent like carbonyldiimidazole, phosgene, or triphosgene (B27547) in a suitable solvent.

While specific reaction schemes for this compound are not extensively detailed in publicly available literature, the synthesis of analogous structures provides a clear blueprint. For instance, the synthesis of linezolid, a prominent oxazolidinone antibiotic, often starts from a similar 3-fluoro-4-substituted aniline (B41778) derivative. The N-hydroxyethyl group is crucial for forming the oxazolidinone ring, which is the core of the antibiotic's structure.

A plausible synthetic pathway for the formation of an oxazolidinone from this compound is outlined below:

| Step | Reactant | Reagent | Product | Purpose |

| 1 | This compound | Carbonyldiimidazole or Phosgene derivative | 3-(2-Fluoro-4-nitrophenyl)-2-oxazolidinone | Formation of the core heterocyclic oxazolidinone ring. |

| 2 | 3-(2-Fluoro-4-nitrophenyl)-2-oxazolidinone | Reducing agent (e.g., H₂, Pd/C) | 3-(4-Amino-2-fluorophenyl)-2-oxazolidinone | Reduction of the nitro group to an amine for further functionalization. |

| 3 | 3-(4-Amino-2-fluorophenyl)-2-oxazolidinone | Acylating agent (e.g., Acetyl chloride) | N-[3-(2-Fluoro-4-nitrophenyl)-2-oxo-5-oxazolidinyl]acetamide | Introduction of side chains to modulate biological activity. |

The 2-fluoro-4-nitrophenyl moiety of the title compound serves as a foundational element for constructing more intricate molecular architectures. While direct examples involving this compound are limited, the analogous compound 2-fluoro-4-nitroaniline (B181687) is a known precursor in the synthesis of the antibiotic candidate TBI-223. In this synthesis, the 2-fluoro-4-nitrophenyl group is incorporated into a spirocyclic system, demonstrating the versatility of this chemical motif in creating complex, three-dimensional structures.

Scaffold for Further Chemical Modification

The structure of this compound is well-suited for further chemical modifications, allowing for the generation of a library of derivatives with tailored properties. The presence of the primary alcohol, the secondary amine, the nitro group, and the fluorine atom provides multiple handles for targeted chemical reactions.

The functional groups on this compound can be selectively modified to introduce new chemical functionalities. This targeted derivatization is a key strategy in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound.

| Functional Group | Potential Derivatization Reaction | Resulting Functionality | Potential Application |

| Hydroxyl (-OH) | Esterification, Etherification | Esters, Ethers | Prodrugs, modulation of solubility and metabolic stability. |

| Amino (-NH) | Acylation, Alkylation | Amides, Tertiary amines | Introduction of various side chains to explore structure-activity relationships. |

| Nitro (-NO₂) | Reduction | Amino group | A key step for further functionalization, such as amide or sulfonamide formation. |

| Fluoro (-F) | Nucleophilic Aromatic Substitution | Substitution with other nucleophiles (e.g., amines, alkoxides) | Introduction of diverse substituents on the aromatic ring to fine-tune electronic and steric properties. |

The systematic derivatization of this compound allows for the exploration of structure-reactivity relationships. By modifying specific parts of the molecule and evaluating the chemical reactivity and biological activity of the resulting derivatives, researchers can gain insights into the key structural features required for a desired function. For example, modifying the substituent at the 4-position of the phenyl ring (by first reducing the nitro group) can significantly impact the antibacterial spectrum and potency of the resulting oxazolidinone analogues. Similarly, alterations to the N-hydroxyethyl side chain can influence the compound's binding affinity to its biological target. While specific studies on the structure-reactivity of derivatives of this compound are not widely reported, this approach is a standard practice in the development of new therapeutic agents based on this and similar scaffolds.

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

This compound is a nitroaniline derivative characterized by the presence of a fluorine atom, a nitro group, and a hydroxyethylamino group attached to a benzene (B151609) ring. Its structure combines the electron-withdrawing effects of the nitro and fluoro groups with the electron-donating potential of the amino group, creating a molecule with distinct electronic properties. This substitution pattern makes it a useful intermediate in the synthesis of various organic compounds, particularly dyes and other functional materials. The presence of multiple reactive sites—the aromatic ring, the amino group, the hydroxyl group, and the C-F bond—allows for a range of chemical transformations.

Current understanding of this compound is largely centered on its role as a building block in organic synthesis. The nitro group can be readily reduced to an amine, providing a pathway to a variety of diamine derivatives. The fluorine atom can be displaced through nucleophilic aromatic substitution, although the reaction conditions can be demanding. The hydroxyl and amino groups offer sites for acylation, alkylation, and other modifications.

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite its utility as a synthetic intermediate, the full reactive potential of this compound remains largely unexplored. Several avenues for future research present themselves:

Metal-Catalyzed Cross-Coupling Reactions: The C-F bond, while strong, can be activated under certain conditions. Exploring its participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could open up new pathways for creating complex molecular architectures.

Intramolecular Cyclization Reactions: The proximity of the hydroxyethylamino side chain to the reactive sites on the aromatic ring suggests the potential for intramolecular cyclization reactions to form heterocyclic structures. These could be triggered by various reagents or catalytic systems.

Polymerization and Material Science Applications: The difunctional nature of the molecule (amine and hydroxyl groups) makes it a potential monomer for the synthesis of novel polymers. The resulting materials could possess interesting optical or electronic properties due to the nitroaromatic core.

Photoredox Catalysis: The electron-deficient nature of the nitroaromatic ring could make this compound a candidate for involvement in photoredox-catalyzed reactions, either as a substrate or as a component of a photosensitizer.

| Potential Research Area | Key Reactive Site | Potential Product Class | Catalyst/Reagent Type |

| Cross-Coupling | C-F bond | Biaryls, Arylamines | Palladium, Nickel |

| Intramolecular Cyclization | -NH, -OH, C-F | Benzoxazines, Benzimidazoles | Acid/Base, Transition Metals |

| Polymerization | -NH, -OH | Polyamides, Polyesters | Standard polymerization initiators |

| Photoredox Reactions | Nitroaromatic System | Various functionalized products | Photosensitizers, Light |

Advancements in Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the behavior of this compound and guide future experimental work. Density Functional Theory (DFT) can be employed to calculate key molecular properties and predict reactivity.

Predicting Reaction Pathways: DFT calculations can model the transition states and reaction energies for various potential transformations, such as nucleophilic aromatic substitution or the aforementioned cross-coupling and cyclization reactions. This can help in identifying the most promising synthetic routes and optimizing reaction conditions.

Understanding Electronic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of the molecule and its derivatives. This is particularly relevant for assessing its potential use in dyes, optical materials, or as a component in photoredox catalysis.

Molecular Docking and Supramolecular Chemistry: If this molecule is explored for biological or host-guest chemistry applications, computational docking studies could predict its binding affinity and mode of interaction with larger biomolecules or synthetic receptors.

Emerging Methodologies for Enhanced Characterization and Mechanistic Analysis

Modern analytical techniques can provide deeper insights into the structure, reactivity, and reaction mechanisms involving this compound.

In Situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy can monitor the progress of reactions in real-time. This allows for the identification of transient intermediates and the elucidation of complex reaction mechanisms, providing a more detailed picture than traditional offline analysis.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of products and intermediates. Techniques like Cold Spray Ionization (CSI) or Paper Spray Ionization (PSI) could be employed for rapid and sensitive analysis of reaction mixtures with minimal sample preparation.

Crystallographic Techniques: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. Obtaining crystal structures of this compound and its derivatives would provide precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding its solid-state properties and for validating computational models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive alkylation. For example, reacting 2-fluoro-4-nitroaniline with ethylene oxide under controlled alkaline conditions yields the hydroxyethyl derivative. Purification is achieved through recrystallization in ethanol/water (1:3 v/v), monitored by HPLC (C18 column, 254 nm). Purity (>98%) is confirmed via melting point analysis and H NMR (DMSO-d6, δ 8.2 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing structural features like the fluorine substituent and hydroxyethyl group?

- Methodological Answer :

- F NMR : Identifies fluorine substitution (e.g., δ -110 to -120 ppm for aromatic F).

- FTIR : Confirms hydroxyethyl group (O-H stretch at 3200–3400 cm, C-O at 1050 cm).

- HRMS : Validates molecular mass (e.g., [M+H] at m/z 215.05). Cross-reference with X-ray crystallography for absolute configuration .

Q. What safety protocols are essential when handling this compound given its nitroaromatic nature?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact due to toxicity (LD50 oral rat: 250 mg/kg). Store in amber glass at 4°C, away from reducing agents. Spills require neutralization with 10% NaHCO followed by adsorption (activated charcoal) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound's electronic properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the nitro group’s polarity, enhancing solvatochromism. Compare UV-vis spectra (e.g., λmax in methanol: 365 nm vs. 350 nm for non-fluorinated analogs). Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal reduced HOMO-LUMO gap (4.2 eV vs. 4.5 eV), corroborating red shifts .

Q. What are the key challenges in elucidating its degradation pathways under aerobic conditions?

- Methodological Answer : Degradation likely involves sequential monooxygenase-mediated steps (similar to 4-nitroaniline). Use LC-MS to track intermediates (e.g., hydroxylamine derivatives at m/z 217.06). Challenges include isolating transient intermediates and distinguishing abiotic vs. microbial pathways. Enrichment cultures with Pseudomonas spp. can clarify biodegradation mechanisms .

Q. How can computational methods like DFT predict its nonlinear optical (NLO) properties, and what are the limitations?

- Methodological Answer : DFT (e.g., CAM-B3LYP) calculates hyperpolarizability (β) by modeling the push-pull effect between nitro and hydroxyethyl groups. Compare with experimental SHG (second-harmonic generation) using powdered samples. Limitations arise from neglecting crystal packing effects, which reduce predicted χ by ~30% vs. ellipsometry data .

Q. What strategies resolve contradictions in solvatochromic behavior observed in polar vs. non-polar solvents?

- Methodological Answer : Apply Linear Solvation Energy Relationships (LSERs) using Kamlet-Taft parameters. Preferential solvation analysis (e.g., methanol/hexane mixtures) reveals solvent-solute hydrogen bonding dominates in polar solvents (f/2 > 1), while dispersion forces prevail in non-polar systems. UV-vis shifts are fitted via a solvent exchange model with effective mole fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.